molecular formula C16H14N2O3S B11148215 N-(2-hydroxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

N-(2-hydroxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Cat. No.: B11148215
M. Wt: 314.4 g/mol
InChI Key: MUHVOJNITZDASY-UHFFFAOYSA-N
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Description

“N-(2-hydroxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide” is a complex organic compound that features both benzothiazole and hydroxyphenyl groups. Compounds with these functional groups are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-hydroxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzothiazole Ring: Starting with ortho-aminothiophenol and reacting it with a carbonyl compound to form the benzothiazole ring.

    Attachment of the Hydroxyphenyl Group: Introducing the hydroxyphenyl group through a nucleophilic substitution reaction.

    Formation of the Propanamide Linkage: Coupling the benzothiazole derivative with a suitable propanamide precursor under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the benzothiazole ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology and Medicine

    Antimicrobial: Potential use as an antimicrobial agent.

    Anti-inflammatory: Investigation into its anti-inflammatory properties.

    Anticancer: Research into its potential as an anticancer agent.

Industry

    Pharmaceuticals: Development of new drugs or therapeutic agents.

    Agriculture: Use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Antimicrobial: Disruption of microbial cell walls or inhibition of essential enzymes.

    Anti-inflammatory: Inhibition of inflammatory pathways or cytokine production.

    Anticancer: Induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Hydroxyphenyl Derivatives: Compounds with similar hydroxyphenyl groups.

Uniqueness

“N-(2-hydroxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide” is unique due to the combination of its functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C16H14N2O3S/c19-13-7-3-2-6-12(13)17-15(20)9-10-18-16(21)11-5-1-4-8-14(11)22-18/h1-8,19H,9-10H2,(H,17,20)

InChI Key

MUHVOJNITZDASY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCC(=O)NC3=CC=CC=C3O

Origin of Product

United States

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